Dibutoline sulfate is a chemical compound that belongs to the class of sulfates. It is primarily recognized for its applications in various scientific and pharmaceutical contexts. The compound is notable for its unique properties and potential uses in therapeutic formulations.
Dibutoline sulfate can be synthesized through various chemical methods, often involving the reaction of dibutyl amine with sulfuric acid or its derivatives. This synthesis process is crucial for producing the compound in a form suitable for further applications.
Dibutoline sulfate is classified as an organic sulfate compound. It is part of a broader category of compounds that include various alkyl sulfates, which are known for their surfactant properties. The classification of dibutoline sulfate is essential for understanding its chemical behavior and potential applications.
The synthesis of dibutoline sulfate typically involves the following steps:
The reaction mechanism generally involves the protonation of dibutyl amine by sulfuric acid, leading to the formation of dibutoline sulfate through nucleophilic substitution reactions. The purity and yield of the final product can be influenced by factors such as reaction time, temperature, and the molar ratio of reactants.
Dibutoline sulfate has a specific molecular structure characterized by its sulfate group attached to two butyl groups. The chemical formula can be represented as .
Dibutoline sulfate can undergo various chemical reactions, including:
The kinetics of these reactions can vary based on factors such as pH, temperature, and concentration of reactants. Understanding these dynamics is crucial for optimizing its use in industrial applications.
The mechanism of action for dibutoline sulfate primarily involves its interaction with biological systems, particularly in pharmacological contexts. The compound may act as a surfactant or emulsifying agent, facilitating the absorption of other active ingredients in formulations.
Research indicates that dibutoline sulfate enhances the solubility and bioavailability of certain drugs, making it a valuable component in pharmaceutical preparations.
Analytical methods such as spectrophotometry and chromatography are often employed to assess the purity and concentration of dibutoline sulfate in formulations.
Dibutoline sulfate has several scientific uses, including:
Dibutoline sulfate is systematically named as 2-[[(Dibutylamino)carbonyl]oxy]-N-ethyl-N,N-dimethylethanaminium sulfate (2:1) [2]. This nomenclature reflects its dimeric cationic structure, where two quaternary ammonium cations are balanced by one sulfate anion (SO₄²⁻). The compound is classified as an anticholinergic quaternary ammonium salt [4]. Alternative names include:
The molecular formula of dibutoline sulfate is C₃₀H₆₆N₄O₈S, with a molecular weight of 642.93 g/mol [2] [4]. Elemental composition is as follows:
Table 1: Elemental Analysis of Dibutoline Sulfate
| Element | Percentage Composition | |
|---|---|---|
| Carbon (C) | 56.04% | |
| Hydrogen (H) | 10.35% | |
| Nitrogen (N) | 8.71% | |
| Oxygen (O) | 19.91% | |
| Sulfur (S) | 4.99% | [2] [4] |
Dibutoline sulfate lacks chiral centers, indicating no stereoisomers. Each monomeric unit features:
Dibutoline sulfate is an extremely hygroscopic crystalline solid [2]. Key properties include:
Unique identifiers for dibutoline sulfate include:
Table 2: Spectroscopic and Structural Identifiers
| Identifier Type | Code | |
|---|---|---|
| SMILES | C[N+](CCOC(N(CCCC)CCCC)=O)(CC)C.C[N+](CCOC(N(CCCC)CCCC)=O)(CC)C.O=S([O-])([O-])=O | |
| InChI Key | YRPPIMNBOSCROA-UHFFFAOYSA-L | |
| InChI Code | InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 | [4] |
The InChI Key and SMILES encode the connectivity of the two cationic monomers and sulfate anion, confirming the absence of stereochemistry.
Table 3: Compound Synonyms
| Synonym | Source |
|---|---|
| Dibutoline sulfate | [4] [6] |
| Dibuline Sulfate | [2] |
| NSC 42177 | [4] |
| Ammonium, ethyl(2-hydroxyethyl)dimethyl-, dibutylcarbamate (ester), sulfate (2:1) | [4] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7